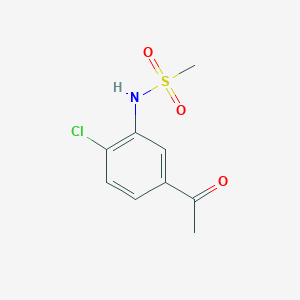
(R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is a complex organic compound that features a unique combination of a triazole ring, a fluorinated phenyl group, and an oxazolidinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Introduction of the Fluorinated Phenyl Group: This step often involves a halogenation reaction, where a fluorine atom is introduced to the phenyl ring, followed by iodination.
Construction of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl group.
Reduction: Reduction reactions may target the oxazolidinone ring or the triazole ring.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole or phenyl ring.
Reduction Products: Reduced forms of the oxazolidinone or triazole ring.
Substitution Products: Compounds with new functional groups replacing the fluorine or iodine atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential as an antimicrobial agent, particularly against resistant bacterial strains.
Anticancer Research: Investigated for its ability to inhibit cancer cell growth through various molecular pathways.
Industry:
Pharmaceuticals: Used in the synthesis of novel drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of ®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions. The oxazolidinone core may contribute to the compound’s stability and bioavailability.
相似化合物的比较
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness:
Structural Features: The combination of a triazole ring, a fluorinated phenyl group, and an oxazolidinone core is unique and not commonly found in other compounds.
属性
分子式 |
C12H10FIN4O2 |
|---|---|
分子量 |
388.14 g/mol |
IUPAC 名称 |
3-(3-fluoro-4-iodophenyl)-5-(triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10FIN4O2/c13-10-5-8(1-2-11(10)14)18-7-9(20-12(18)19)6-17-4-3-15-16-17/h1-5,9H,6-7H2 |
InChI 键 |
KPEMSGMCGMPKSL-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C=CN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid,[2-amino-5-propyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8492372.png)
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8492378.png)









![1-[4-Oxo-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-6-yl]ethyl acetate](/img/structure/B8492442.png)
